2-(2,7,9-Trimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol
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Overview
Description
2-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-c]quinazolin-5-yl}phenol is a complex organic compound featuring a pyrazoloquinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazolin-5-yl}phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazoloquinazoline core, followed by the introduction of the phenol group. Key steps may include cyclization reactions, methylation, and aromatic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-c]quinazolin-5-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or other functional groups, leading to hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Scientific Research Applications
2-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-c]quinazolin-5-yl}phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-{2,7,9-trimethyl-5H,6H-pyrazolo[1,5-c]quinazolin-5-yl}phenol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the structural features of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the arrangement of nitrogen atoms and functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different ring fusion pattern and additional nitrogen atoms.
Uniqueness
2-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-c]quinazolin-5-yl}phenol is unique due to its specific arrangement of methyl groups and the presence of a phenol group
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol |
InChI |
InChI=1S/C19H19N3O/c1-11-8-12(2)18-15(9-11)16-10-13(3)21-22(16)19(20-18)14-6-4-5-7-17(14)23/h4-10,19-20,23H,1-3H3 |
InChI Key |
BXVWLYWLNKONLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC=CC=C4O)C)C |
Origin of Product |
United States |
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